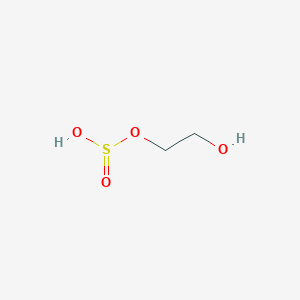

2-Hydroxyethyl hydrogen sulfite

Description

Properties

IUPAC Name |

2-hydroxyethyl hydrogen sulfite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O4S/c3-1-2-6-7(4)5/h3H,1-2H2,(H,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKPQHFEMFIDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COS(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways for 2 Hydroxyethyl Hydrogen Sulfite and Analogous Compounds

Direct Synthesis Approaches for 2-Hydroxyethyl Hydrogen Sulfite (B76179)

Direct synthesis methods for 2-hydroxyethyl hydrogen sulfite primarily involve the reaction of sulfur(IV) oxide or bisulfite/sulfite salts with ethylene-based precursors. These approaches offer a straightforward route to the target compound and its derivatives.

Exploration of Reactions Involving Sulfur(IV) Oxide and Hydroxyethyl (B10761427) Precursors

The reaction between sulfur dioxide (SO2) and ethylene (B1197577) glycol derivatives is a key method for producing 2-hydroxyethyl hydrogen sulfite. Spectroscopic studies have shown that the interaction between SO2 and ethylene glycol derivatives involves both charge-transfer interactions and hydrogen bonding. rsc.org The solubility of SO2 in these derivatives generally follows the order: diols < monomethyl ethers < dimethyl ethers, with reaction enthalpies ranging from -23.2 to -43.3 kJ mol−1. rsc.org This reaction can be reversible, allowing for the regeneration and reuse of the ethylene glycol derivative solvents. rsc.org

The direct reaction of ethylene oxide with sulfur dioxide can also be employed to prepare isethionic acid, which is the tautomeric form of 2-hydroxyethyl hydrogen sulfite. google.com This method is noted as a known process in the synthesis of taurine, where isethionic acid serves as a key intermediate. google.com

Investigation of Bisulfite/Sulfite Addition Reactions with Ethylene Oxide and its Derivatives

A prevalent industrial method for synthesizing salts of 2-hydroxyethyl hydrogen sulfite, such as sodium isethionate, is the reaction of ethylene oxide with sodium bisulfite (NaHSO3) or sodium metabisulfite (B1197395) (Na2S2O5). google.comgoogle.com This reaction is a critical step in the large-scale production of taurine, an important amino acid. google.com The process typically involves reacting ethylene oxide with an aqueous solution of sodium bisulfite. google.comgoogle.com

The reaction conditions can be optimized to improve yield and selectivity. For instance, the reaction can be carried out at a pH range of 4 to 10, with a preferred range of 4.5 to 6, and at temperatures between 20 and 80°C. google.com To minimize the formation of by-products like glycols and glycol ethers, a strategy involves reacting a small amount of ethylene oxide first, then removing a substantial portion of the water before proceeding with the rest of the ethylene oxide addition. google.com The molar ratio of ethylene oxide to sodium bisulfite is typically controlled between 0.8 and 1.1 to ensure the selective reaction of ethylene oxide with bisulfite. google.com

The addition of bisulfite is not limited to ethylene oxide. In organic chemistry, sodium bisulfite is known to form adducts with aldehydes and certain ketones, resulting in α-hydroxysulfonic acids. wikipedia.org This reaction is useful for the purification of aldehydes as the adducts are crystalline and can be easily separated. libretexts.org

Hydrolysis and Decomposition Pathways of Alkyl Hydrogen Sulfites

Alkyl hydrogen sulfates can be readily hydrolyzed to their corresponding alcohols by heating them with water. doubtnut.comdocbrown.infochemrevise.org This reaction regenerates the sulfuric acid used in their formation. docbrown.info Tracer studies using oxygen-18 have revealed that the mechanism of hydrolysis depends on the pH of the solution. In acidic conditions, the reaction proceeds through the fission of the sulfur-oxygen bond, following an A-1 mechanism. mq.edu.aursc.org Conversely, in alkaline solutions, the carbon-oxygen bond is cleaved. mq.edu.aursc.org

The decomposition of hydrogen sulfide (B99878) (H2S), a related sulfur compound, has also been studied. Thermodynamically, the direct decomposition of H2S into hydrogen and sulfur is an endothermic process. nih.gov However, when catalyzed by metal sulfides, the process can become exothermic. nih.gov The decomposition can proceed through the formation of an intermediate, disulfane (B1208498) (H2S2). nih.govlongdom.org In some contexts, H2S can be oxidized to sulfite, particularly in the presence of reactive oxygen species. nih.gov The stability of H2S in biological samples is temperature-dependent, with significant decreases observed at higher temperatures. researchgate.net

Strategies for Derivatization of the 2-Hydroxyethyl Moiety in Sulfur-Containing Compounds

The 2-hydroxyethyl group in sulfur-containing compounds can be derivatized to create a variety of functional molecules. For instance, the hydroxyl group can be acylated. An example is the formation of 2-acetyloxyethyl-2'-hydroxyethyl sulfone, which can be further reacted with aniline. google.com

The 2-hydroxyethyl group can also be part of a larger molecule that undergoes further transformations. For example, 2-hydroxyethyl-vinyl sulfone can be synthesized and subsequently reacted with nucleophiles like aniline. google.com This highlights the reactivity of the vinyl group, which can be introduced from the 2-hydroxyethyl sulfone precursor. researchgate.netrsc.orgsemanticscholar.org

Furthermore, the thiol group in compounds like 2-mercaptoethanol (B42355) offers another site for derivatization. Thiols are known to be excellent nucleophiles and can react with various electrophiles. chemistrysteps.comlibretexts.org They can be oxidized to form disulfides, such as bis(2-hydroxyethyl) disulfide. up.ptlibretexts.org This oxidation is a reversible process. libretexts.org The sulfur atom in sulfides, the thio-analogs of ethers, can also be oxidized to form sulfoxides and sulfones. chemistrysteps.comlibretexts.org

Reaction Mechanisms and Kinetics in Systems Involving 2 Hydroxyethyl and Sulfite/hydrogen Sulfite Moieties

Mechanistic Studies of Hydrogen Sulfite (B76179) Formation and Interconversion

The formation and interconversion of hydrogen sulfite (bisulfite) are fundamental processes in aqueous sulfur chemistry. These mechanisms are often initiated by the dissolution of sulfur dioxide (SO₂) in water, establishing an equilibrium with sulfurous acid (H₂SO₃). This acid then undergoes successive deprotonation steps to form hydrogen sulfite (HSO₃⁻) and sulfite (SO₃²⁻).

The interconversion between these species is highly dependent on the pH of the solution. In acidic to neutral conditions, the equilibrium favors the formation of hydrogen sulfite. As the pH becomes more alkaline, deprotonation of hydrogen sulfite occurs, leading to an increased concentration of sulfite ions. This pH-dependent equilibrium is a critical factor in the reactivity of sulfur-oxygen species in aqueous systems.

Furthermore, hydrogen sulfide (B99878) (H₂S) can be synthesized through various pathways, and its bioavailability is regulated by its conversion into different biochemical forms, including thiosulfate (B1220275) and sulfite. nih.gov For instance, the enzyme rhodanese is involved in the metabolism of thiosulfate, producing H₂S and sulfite. nih.gov In some instances, the reaction between sulfide and sulfite can lead to the formation of thiosulfate, particularly in neutral to weakly alkaline solutions. osti.gov The mechanism for this reaction is proposed to involve intermediates such as disulfite (S₂O₅²⁻) and HSO₂⁻. osti.gov

Role of 2-Hydroxyethyl Groups in Nucleophilic or Electrophilic Processes of Sulfur Species

The presence of a 2-hydroxyethyl group can significantly influence the nucleophilic or electrophilic character of sulfur species. Sulfur-containing compounds, such as thiols, are generally more powerful nucleophiles than their alcohol counterparts. libretexts.org The sulfur atom in thiols and sulfides exhibits greater nucleophilicity than the oxygen in alcohols and ethers. libretexts.org This enhanced nucleophilicity allows sulfides to react with alkyl halides to form sulfonium (B1226848) salts. libretexts.orglibretexts.org

In the context of 2-hydroxyethyl hydrogen sulfite, the hydroxyl group can participate in intramolecular interactions that affect the reactivity of the sulfite moiety. The formation of 2-hydroxyethyl hydrogen sulfite itself often involves the nucleophilic attack of a hydrogen sulfite ion on an electrophilic species like ethylene (B1197577) oxide.

Conversely, the sulfur atom in certain oxidation states can act as an electrophile. nih.gov For instance, in persulfides (RSSH), which possess both nucleophilic and electrophilic characteristics, the outer sulfur atom can be attacked by nucleophiles, leading to thiol formation. nih.gov The electrophilicity of the sulfur atom can be enhanced by bonding to electron-withdrawing groups. libretexts.org In systems containing a 2-hydroxyethyl group, the electronic properties of this group can modulate the electrophilic nature of the sulfur center.

Kinetic Investigations of Hydrogen Sulfite Reactivity

Kinetic studies provide quantitative insights into the rates of reactions involving hydrogen sulfite. The reactivity of hydrogen sulfite is a subject of numerous investigations, particularly its role in oxidation-reduction reactions and nucleophilic additions. For example, the rate of thiosulfate formation from the reaction between hydrogen sulfide and hydrogen sulfite at a pH of 8 to 9 has been determined to follow the rate law: d[S₂O₃²⁻]/dt = kₐ[HS⁻][HSO₃⁻]². osti.gov

The sulfite radical anion (SO₃⁻•), an intermediate in some sulfite reactions, is known to react rapidly with various organic molecules. nih.gov Competition kinetics have been employed to determine the rate constants for these reactions. nih.gov The bimolecular rate constants for the reaction of the sulfide anion (HS⁻) with various two-electron oxidants at pH 7.4 and 37°C span a wide range, indicating diverse reactivity. nih.gov

The table below presents selected kinetic data for reactions involving sulfur species.

| Reactants | Product(s) | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|

| HS⁻ + HSO₃⁻ | S₂O₃²⁻ | kₐ = 1.1 x 10¹² exp(-48000/RT) M⁻² s⁻¹ | pH 8-9 | osti.gov |

| SO₃⁻• + Quercetin | - | 2.5 x 10⁸ dm³mol⁻¹s⁻¹ | - | nih.gov |

| SO₃⁻• + Crocin | - | 1.0 x 10⁹ dm³mol⁻¹s⁻¹ | - | nih.gov |

| SO₃⁻• + Crocetin | - | 1.5 x 10⁹ dm³mol⁻¹s⁻¹ | - | nih.gov |

| HS⁻ + H₂O₂ | - | 0.73 M⁻¹ s⁻¹ | pH 7.4, 37°C | nih.gov |

| HS⁻ + Peroxynitrite | - | 4.8 x 10³ M⁻¹ s⁻¹ | pH 7.4, 37°C | nih.gov |

| HS⁻ + Hypochlorite | - | 8 x 10⁷ M⁻¹ s⁻¹ | pH 7.4, 37°C | nih.gov |

pH-Dependent Reaction Pathways in Related Hydroxyethyl-Sulfur Systems

The pH of the reaction medium is a critical parameter that governs the pathways of reactions in hydroxyethyl-sulfur systems. The speciation of sulfur-oxygen compounds, particularly the equilibrium between SO₂, HSO₃⁻, and SO₃²⁻, is directly controlled by pH. nih.gov At a physiological pH of 7.4, hydrogen sulfide exists predominantly as the sulfide anion (HS⁻). nih.gov

In the context of reactions involving 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine, a hydrogen sulfide scavenger, the rate of its hydrolysis is strongly dependent on the pH of the aqueous solution. researchgate.net A decrease in the reaction rate with increasing initial pH has been observed in the pH range of 8.5 to 10.3. researchgate.net This pH dependence highlights the role of protonation in the reaction mechanism.

The influence of pH is also evident in the reaction of dehydroascorbic acid in the presence of hydrogen sulfide, where the rates of both a reversible reduction to ascorbic acid and an irreversible transformation are pH-dependent. capes.gov.br The buffers used in these experiments were also found to influence the reaction rates, indicating the role of general acid-base catalysis. capes.gov.br

Analysis of Intermediate Species in Reaction Systems

The identification and analysis of intermediate species are crucial for elucidating reaction mechanisms. In systems involving the thermolysis of hydrogen sulfide at high temperatures, species such as H₂SS, HSS, and HSSH have been identified as playing an important role in the formation of hydrogen and sulfur. researchgate.net

In the reaction between sulfide and sulfite, disulfite (S₂O₅²⁻) and HSO₂⁻ have been proposed as intermediates. osti.gov The uncatalyzed oxidation of H₂S in aerobic solutions can form a mixture of unstable intermediates and reaction products, including elemental sulfur (S₈), polysulfanes (Sₙ²⁻, where n=2–7), sulfite, and thiosulfate. nih.gov

Spectroscopic techniques are often employed to detect and characterize these transient species. For instance, in the reaction of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine with sulfide, the structures of the products, 3,5-bis(2-hydroxyethyl)hexahydro-1,3,5-thiadiazine and 5-(2-hydroxyethyl)hexahydro-1,3,5-dithiazine, were established using IR and NMR spectroscopy. researchgate.net The sulfite radical anion (SO₃⁻•) has also been studied, and its reactions can be monitored by observing the formation of strongly absorbing transient species. nih.gov

Advanced Characterization and Analytical Methodologies for 2 Hydroxyethyl Hydrogen Sulfite Research

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy serves as the cornerstone for elucidating the molecular structure of 2-Hydroxyethyl hydrogen sulfite (B76179), providing insights into its functional groups, bond vibrations, and the connectivity of its atoms.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and probing the molecular vibrations of 2-Hydroxyethyl hydrogen sulfite. The vibrational modes of the key functional groups—hydroxyl (O-H), sulfite (S-O), and alkyl (C-H, C-O)—give rise to a unique spectral fingerprint.

In the IR spectrum, the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. frontiersin.org The C-H stretching vibrations of the ethyl group would appear in the 2850-3000 cm⁻¹ range. The S=O stretching vibration in the sulfite group is expected to produce a strong absorption band typically between 1200 and 1050 cm⁻¹. The C-O stretching vibration of the primary alcohol and the sulfite ester would likely be observed in the 1000-1250 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the S=O and S-O stretching vibrations are typically strong and can provide valuable structural information. For instance, studies on related sulfur-containing compounds have identified distinct Raman modes for these groups. dtic.mil The symmetric and asymmetric stretching modes of the SO₂ group in a sulfite moiety would be readily observable.

A comparative analysis of the IR and Raman spectra can help in a more definitive assignment of the vibrational modes, aiding in the conformational analysis of the molecule in different states (solid, liquid, or in solution).

Table 1: Expected Vibrational Frequencies for 2-Hydroxyethyl Hydrogen Sulfite

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (alkane) | Stretching | 2850-3000 | 2850-3000 |

| S=O | Stretching | 1200-1050 (strong) | Strong |

| C-O | Stretching | 1000-1250 | Moderate |

| S-O | Stretching | 800-1000 | Strong |

Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Determination and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of 2-Hydroxyethyl hydrogen sulfite by mapping the chemical environments of its hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

In a typical ¹H NMR spectrum, the protons of the two methylene (B1212753) groups (-CH₂-) would appear as distinct signals. rsc.org The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would likely resonate at a different chemical shift compared to the protons on the carbon adjacent to the sulfite group (-CH₂OS(O)OH). Spin-spin coupling between the adjacent methylene protons would result in triplet or multiplet splitting patterns, providing definitive evidence for their connectivity. The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature.

The ¹³C NMR spectrum would show two distinct signals for the two carbon atoms in the ethyl group, with their chemical shifts being influenced by the electronegativity of the attached oxygen atoms. The carbon atom bonded to the hydroxyl group would have a different chemical shift from the one bonded to the sulfite group.

NMR is also an invaluable tool for monitoring chemical reactions involving 2-Hydroxyethyl hydrogen sulfite. By acquiring spectra at different time points, the consumption of reactants and the formation of products can be quantified, providing insights into reaction kinetics and mechanisms.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hydroxyethyl Hydrogen Sulfite

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | HO-CH₂ - | ~3.7 - 4.0 | Triplet |

| ¹H | -CH₂ -OS(O)OH | ~4.1 - 4.4 | Triplet |

| ¹H | -OH | Variable | Singlet (broad) |

| ¹³C | HO-C H₂- | ~60 - 65 | |

| ¹³C | -C H₂-OS(O)OH | ~65 - 70 |

Mass Spectrometry for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem MS Applications for Complex Mixtures

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like 2-Hydroxyethyl hydrogen sulfite. nih.govlibretexts.org In ESI-MS, the molecule can be ionized by protonation to form [M+H]⁺ or deprotonation to form [M-H]⁻ ions, allowing for the accurate determination of its molecular weight (126.13 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of the [M+H]⁺ or [M-H]⁻ ion of 2-Hydroxyethyl hydrogen sulfite would be expected to show characteristic losses of small neutral molecules such as water (H₂O) and sulfur dioxide (SO₂). This fragmentation data is invaluable for the unambiguous identification of the compound in complex mixtures, such as reaction monitoring samples or environmental matrices. For instance, the analysis of related sulfite and sulfate (B86663) compounds often reveals predictable fragmentation pathways that can be extrapolated to 2-Hydroxyethyl hydrogen sulfite.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nist.govnist.gov Due to the low volatility and potential thermal instability of 2-Hydroxyethyl hydrogen sulfite, direct analysis by GC-MS is challenging. However, derivatization can be employed to convert the analyte into a more volatile and thermally stable form. semanticscholar.orgjfda-online.com

A common derivatization strategy for compounds containing hydroxyl groups is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the molecule. The resulting TMS-derivatized 2-Hydroxyethyl hydrogen sulfite could then be readily analyzed by GC-MS. The mass spectrum of the derivatized compound would exhibit a characteristic molecular ion peak and fragmentation pattern related to the TMS group, allowing for its sensitive detection and quantification. wisdomlib.org

Chromatographic Separations for Compound Isolation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the isolation and purification of 2-Hydroxyethyl hydrogen sulfite from reaction mixtures and for assessing its purity. sielc.com High-performance liquid chromatography (HPLC) is a particularly suitable method given the polar nature of the compound.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be an effective mode for separation. The retention time of 2-Hydroxyethyl hydrogen sulfite would be dependent on the specific mobile phase composition and pH. The use of a UV detector may be limited if the molecule lacks a strong chromophore, but a refractive index detector (RID) or an evaporative light scattering detector (ELSD) could be employed. Coupling HPLC with mass spectrometry (LC-MS) would provide the highest level of selectivity and sensitivity for both qualitative and quantitative analysis.

For preparative scale purification, column chromatography using silica (B1680970) gel or other suitable stationary phases could be employed. The choice of the eluent system would be critical to achieve effective separation from starting materials, byproducts, and other impurities. Thin-layer chromatography (TLC) can be used as a rapid and simple method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.

Theoretical and Computational Chemistry Approaches to 2 Hydroxyethyl Hydrogen Sulfite Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed study of electron distribution, molecular stability, and chemical reactivity from first principles.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. rsc.org It is particularly effective in elucidating reaction mechanisms and determining the energy profiles of chemical reactions. rsc.orgresearchgate.net By calculating the energies of reactants, products, and intermediate transition states, DFT can map out the most likely pathway for a reaction. researchgate.net

Applications of DFT are diverse, ranging from studying the hydrogen evolution reaction (HER) on platinum electrodes to investigating the hydrodesulfurization (HDS) of sulfur-containing compounds like dibenzothiophene (B1670422). rsc.orgresearchgate.net In HDS studies, for example, DFT calculations have successfully distinguished between different reaction routes, such as hydrogenation (HYD) versus direct desulfurization (DDS), by comparing their respective activation energies and Gibbs energies of reaction. researchgate.net This approach allows for the identification of refractory compounds based on their higher activation barriers. researchgate.net

For molecules containing the hydroxyethyl (B10761427) group, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), DFT calculations have been employed to confirm the coexistence of stable conformers and to interpret experimental spectra. unifi.itresearchgate.net Although direct DFT studies on the reaction mechanisms of 2-hydroxyethyl hydrogen sulfite (B76179) are not widely available in the provided literature, the established methodologies used for similar sulfur-containing and hydroxyethyl compounds are directly applicable to unravel its reactivity.

Table 1: Application of DFT in Mechanistic Studies Use the slider to see more details.

| Computational Task | Objective | Relevant Findings from Analogous Systems |

|---|---|---|

| Transition State Search | To identify the highest energy point along a reaction coordinate. | Locating the six-membered ring transition state (TS1 DDS) in the desulfurization of dibenzothiophene. researchgate.net |

| Energy Profile Calculation | To determine the thermodynamics and kinetics of a reaction. | Establishing that the hydrogenation (HYD) route is more exergonic for dibenzothiophene than the direct desulfurization (DDS) route. researchgate.net |

| Conformational Analysis | To find the most stable geometric arrangements of a molecule. | Confirming the existence of two stable conformers (cis-like and trans-like) for 2-hydroxyethyl methacrylate (HEMA). unifi.it |

| Electrocatalysis Modeling | To understand reactions at an electrode-electrolyte interface. | Determining the activation energy for the hydrogen evolution reaction as a function of electrode potential. rsc.org |

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes like solvation and intermolecular interactions. unifi.itnih.gov This technique is crucial for understanding how a solute like 2-hydroxyethyl hydrogen sulfite behaves in a solvent, particularly in aqueous solutions where hydrogen bonding plays a dominant role.

Studies on the related compound HEMA in water have used MD simulations to characterize the solute-solvent interactions. unifi.itresearchgate.net These simulations show that the carbonyl and hydroxyl oxygen atoms of HEMA are actively involved in hydrogen bonding with water molecules. unifi.itresearchgate.net By analyzing radial distribution functions (RDFs), researchers can determine the precise structure of the solvation shell. For HEMA, the first solvation shell extends to 2.5 Å and contains approximately two water molecules around the carbonyl group and three around the hydroxyl group. unifi.it

MD simulations can also be coupled with DFT calculations to investigate the formation of molecular aggregates. nih.gov This combined approach has been used to study how drug-like compounds and counterions associate in solution, revealing that the formation of heterodimers and trimers is often mediated by specific and strong hydrogen bonds. nih.gov Such simulations are invaluable for predicting the initial stages of processes like crystallization in solution. nih.gov

Table 2: Key Findings from MD Simulations of HEMA Solvation Use the slider to see more details.

| Parameter | Value/Observation | Significance |

|---|---|---|

| First Solvation Shell Radius | ~2.5 Å | Defines the immediate environment of the solute molecule. unifi.it |

| Coordination Number (C=O group) | ~2 water molecules | Quantifies the number of solvent molecules directly interacting with the carbonyl oxygen. unifi.it |

| Coordination Number (OH group) | ~3 water molecules | Shows the extent of hydrogen bonding (both as donor and acceptor) at the hydroxyl site. unifi.it |

| Key Interacting Atoms | Carbonyl and hydroxyl oxygens | Identifies the primary sites for hydrogen bonding with water. unifi.itresearchgate.net |

| Non-Interacting Atom | Ester oxygen | Shows that not all polar groups are equally involved in solvation. unifi.itresearchgate.net |

Modeling of Reaction Pathways and Transition States

A central goal of computational chemistry is to model the complete pathway of a chemical reaction, identifying all intermediates and the transition states that connect them. researchgate.net This is achieved by mapping the potential energy surface of the reacting system. DFT calculations are the primary tool for this task, allowing for the precise location of stationary points (reactants, products, intermediates) and first-order saddle points (transition states). nih.govnih.gov

The study of the hydrodesulfurization (HDS) of dibenzothiophene provides a clear example of this methodology. researchgate.net Researchers modeled the hydrogenation (HYD) and direct desulfurization (DDS) pathways, identifying the full chemical structures of intermediates like dihydro-DBT and the critical transition states such as TS3 HYD. researchgate.net By calculating the energy barriers associated with each transition state, the computationally favored reaction mechanism can be determined. researchgate.net For HDS, the DDS route was found to have higher energetic barriers, suggesting the HYD route is favored. researchgate.net This type of detailed mechanistic investigation is essential for understanding and optimizing catalytic processes and can be directly applied to reactions involving 2-hydroxyethyl hydrogen sulfite.

Analysis of Bonding, Charge Distribution, and Spectroscopic Properties from First Principles

First-principles calculations, predominantly using DFT, offer deep insights into the electronic nature of molecules, including the characteristics of chemical bonds, the distribution of electron charge, and the prediction of spectroscopic data. nih.govaps.org

Furthermore, these computational methods can accurately predict spectroscopic properties. By calculating the vibrational frequencies and intensities, theoretical FTIR and FT-Raman spectra can be generated, which are invaluable for assigning bands in experimental spectra to specific molecular motions. nih.gov Similarly, calculations can predict NMR chemical shifts, UV-Visible absorption spectra, and other properties like the molecular electrostatic potential, which highlights the regions of a molecule that are rich or poor in electrons and thus susceptible to electrophilic or nucleophilic attack. nih.gov

Computational Studies on Hydrogen Bonding Networks in Related Hydroxyethyl Polymers

The hydroxyethyl group is a key functional moiety in many important polymers, such as poly(2-hydroxyethyl methacrylate) (PHEMA), where it governs properties through the formation of extensive hydrogen bond networks. researchgate.net Computational studies, often combined with infrared (IR) spectroscopy, have been instrumental in deciphering these complex interactions. researchgate.net

In solid PHEMA, quantum chemical calculations on model compounds have helped to identify and quantify different types of hydrogen bonds. researchgate.net The primary interactions are the OH···O=C type, where the hydroxyl group of one side chain donates a hydrogen bond to the carbonyl oxygen of another, and the OH···OH type, involving two hydroxyl groups. researchgate.net Computational analysis, by correlating calculated vibrational frequencies with experimental IR spectra, has enabled the assignment of specific spectral features. For example, bands in the 3240–3550 cm⁻¹ range are evidence of hydrogen bonds of varying strengths. researchgate.net These studies have estimated that in PHEMA, a significant portion of the hydroxyl groups (around 47.3%) are engaged in the OH···O=C type of hydrogen bond. researchgate.net Understanding these networks is critical as they dictate the material's mechanical properties, water absorption capacity, and biocompatibility.

Table 3: Hydrogen Bond Types in PHEMA Identified by Computational and Spectroscopic Methods Use the slider to see more details.

| Hydrogen Bond Type | Description | Spectroscopic Evidence (IR) | Computational Support |

|---|---|---|---|

| OH···O=C | Inter-chain or intra-chain bond between a hydroxyl proton and a carbonyl oxygen. | Contributes to bands in the 3240-3550 cm⁻¹ region. researchgate.net | Quantum chemical calculations confirm this as a stable and significant interaction. researchgate.net |

| OH···OH | Inter-chain or intra-chain bond between two hydroxyl groups. | Also contributes to the broad absorption in the 3240-3550 cm⁻¹ range. researchgate.net | Calculations help distinguish its contribution from the OH···O=C type. researchgate.net |

| Non-H-Bonded OH | Free hydroxyl groups not participating in hydrogen bonding. | A low-intensity band in the 3630–3670 cm⁻¹ range. researchgate.net | Serves as a reference point in spectral analysis. researchgate.net |

Research Avenues and Potential Applications in Chemical Synthesis and Materials Science

Role as a Monomer or Intermediate in Advanced Polymer Synthesis

2-Hydroxyethyl hydrogen sulfite (B76179) and its derivatives are valuable monomers and intermediates in the synthesis of advanced polymers. The presence of the hydroxyl group allows for polymerization reactions, such as polycondensation and ring-opening polymerization, while the sulfite or sulfonate group imparts unique properties to the resulting polymer.

One area of significant interest is the synthesis of hydrogels. For instance, hydrogels derived from 2-hydroxyethyl methacrylate (B99206) (HEMA), a structurally related monomer, have been extensively studied for biomedical applications. These hydrogels can be synthesized through various methods, including radical polymerization. researchgate.netresearchgate.net The incorporation of sulfonate groups, which can be achieved by using monomers like 2-Hydroxyethyl hydrogen sulfite, can enhance the water absorption capacity and introduce pH and ionic strength sensitivity to the hydrogels. researchgate.net For example, hydrogels based on HEMA and 2-acrylamido-2-methyl-1-propanesulfonic acid have demonstrated the ability to remove metal cations from wastewater. researchgate.net

Furthermore, the use of 2-Hydroxyethyl hydrogen sulfite derivatives as functional initiators in polymerization offers a pathway to create polymers with specific end-groups. For example, N-hydroxyethyl acrylamide (B121943) has been investigated as a functional initiator for enzymatic ring-opening polymerization (eROP), leading to the formation of functional polyesters. nih.gov This approach allows for the introduction of reactive groups that can be further modified post-polymerization.

The polymerization of acrylic monomers like 2-hydroxyethyl acrylate (B77674) (HEA) in the presence of functional groups that can form hydrogen bonds has been shown to influence the polymerization kinetics. mdpi.comresearchgate.net The hydroxyl group in 2-Hydroxyethyl hydrogen sulfite can similarly participate in hydrogen bonding, potentially affecting the polymerization process and the properties of the final polymer. mdpi.comresearchgate.net

Below is a table summarizing various polymerization methods involving hydroxyethyl-containing monomers:

| Polymerization Method | Monomers | Key Features | Potential Applications |

| Radical Polymerization | 2-hydroxyethyl methacrylate (HEMA) | Forms hydrogels with high water content. researchgate.netresearchgate.net | Biomedical devices, drug delivery. researchgate.net |

| Interpenetrating Polymer Networks (IPN) | Acrylic acid, 2-hydroxyethyl methacrylate | Creates crosslinked hydrogels with pH and temperature sensitivity. rsc.org | Separation of dyes and heavy metal ions. rsc.org |

| Atom Transfer Radical Polymerization (ATRP) | 2-hydroxyethyl acrylate (HEA) | Allows for controlled polymerization to obtain polymers with specific molecular weights, though can result in insoluble hydrogels. researchgate.net | Hydrogels for various applications. researchgate.net |

| Enzymatic Ring-Opening Polymerization (eROP) | N-hydroxyethyl acrylamide, cyclic esters | Provides a metal-free route to functional polyesters. nih.gov | Biodegradable materials, biomedical applications. nih.gov |

| In situ Radical Polymerization | 2-hydroxyethyl methacrylate (HEMA), silver precursors | Produces hydrogel nanocomposites with enhanced thermal and mechanical properties. researchgate.net | Advanced materials with tailored properties. |

Contributions to Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org 2-Hydroxyethyl hydrogen sulfite and related compounds can contribute to this goal in several ways. The use of bio-based feedstocks is a key aspect of green chemistry. For example, eugenol, a natural phenolic compound, has been used as a building block for sustainable polymers with antioxidant and antimicrobial properties when copolymerized with monomers like 2-hydroxyethyl methacrylate (HEMA). rsc.org

The development of environmentally friendly synthesis routes is another crucial area. Research has focused on synthesizing bis(2-hydroxyethyl) esters, which are related to 2-Hydroxyethyl hydrogen sulfite, using methods that avoid harmful reagents and harsh conditions. researchgate.net These efforts are part of a broader trend to develop more sustainable alternatives to traditional petroleum-based chemical production. acs.org

The use of less toxic and more efficient catalysts is also a hallmark of green chemistry. acs.org Research into enzymatic catalysis for polymerization, as seen with eROP, offers a metal-free alternative to traditional catalysts that can have environmental and health concerns. nih.gov

Fundamental Investigations in Sulfur Chemistry and Organosulfur Compound Reactivity

Studies on organosulfur compounds, such as 2-aminoethylthiosulfuric acid, have explored their radical scavenging activities. nih.gov These investigations often use techniques like electron spin resonance (ESR) spin trapping to evaluate the ability of these compounds to scavenge reactive oxygen species like the hydroxyl radical (•OH). nih.gov Understanding the radical scavenging mechanisms of compounds like 2-Hydroxyethyl hydrogen sulfite is crucial for applications where antioxidant properties are desired.

The reactivity of the sulfur atom in various oxidation states is a central theme in sulfur chemistry. The sulfite group in 2-Hydroxyethyl hydrogen sulfite contains sulfur in the +4 oxidation state. Research on palladium-sulfur nanosheets has shown that the surface sulfur species, including oxidized S4+ species, can significantly influence the catalytic performance in hydrogenation reactions. pku.edu.cn This highlights the importance of understanding the role of different sulfur oxidation states in catalysis.

Exploration of Catalytic Systems Involving Hydroxyethyl-Containing Sulfur Species

The presence of both a hydroxyl group and a sulfur-containing group in molecules like 2-Hydroxyethyl hydrogen sulfite makes them interesting candidates for the development of novel catalytic systems. These functional groups can act as ligands for metal centers or participate directly in catalytic cycles.

For example, the development of palladium-sulfur nanosheet catalysts for the selective hydrogenation of alkynes has demonstrated the critical role of surface sulfur species. pku.edu.cn By using different sulfur sources, researchers can tune the electronic properties and the nature of the surface sulfur species, thereby controlling the selectivity of the catalyst. pku.edu.cn While 2-Hydroxyethyl hydrogen sulfite itself may not have been directly used in these specific studies, the principles derived from them are applicable to the design of new catalysts incorporating hydroxyethyl-containing sulfur ligands.

Furthermore, research into the synthesis of monoesters of terephthalic acid or furan (B31954) dicarboxylic acid has explored various catalytic strategies to achieve selective reactions. researchgate.net The insights gained from these studies can inform the development of catalytic systems that utilize the unique reactivity of molecules containing both hydroxyl and sulfite/sulfonate functionalities.

Development of Chemical Probes for Analytical Research and Sensing Applications

Chemical probes are essential tools for detecting and visualizing specific molecules in complex environments, including biological systems. The reactivity of the sulfite group in 2-Hydroxyethyl hydrogen sulfite suggests its potential as a component in the design of chemical probes.

A significant area of research is the development of fluorescent probes for detecting reactive sulfur species (RSS), such as hydrogen sulfide (B99878) (H₂S) and hydrogen polysulfides (H₂Sₙ). nih.gov These probes often rely on specific chemical reactions that lead to a change in fluorescence. For instance, some probes utilize the nucleophilic nature of H₂S to trigger a reaction cascade that releases a fluorescent reporter. nih.gov

While 2-Hydroxyethyl hydrogen sulfite itself may not be a fluorescent probe, its reactive sulfite group could be incorporated into more complex molecular architectures designed for sensing applications. The principles of probe design, such as exploiting the nucleophilicity of target analytes, are broadly applicable.

Application in Sorbent Development for Gas Separation Research

The separation of gases is a critical process in various industrial applications, including natural gas purification and carbon capture. Research into sorbent materials for gas separation is an active field, and compounds like 2-Hydroxyethyl hydrogen sulfite could play a role in the development of new sorbents.

The removal of hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from gas streams is a major focus. interraglobal.comnih.gov One approach involves using chemical scavengers that react with these acidic gases. For example, triazine-based scavengers are used to remove H₂S from CO₂ streams. google.com The reactivity of the sulfite group in 2-Hydroxyethyl hydrogen sulfite towards acidic gases could be explored for similar applications.

Furthermore, the development of high-capacity and stable electrochemical systems for CO₂ capture is an emerging area. harvard.edu These systems often utilize organic molecules that can undergo pH-swing cycles to absorb and release CO₂. harvard.edu While not directly demonstrated for 2-Hydroxyethyl hydrogen sulfite, its functional groups could potentially be incorporated into molecules designed for such electrochemical CO₂ capture systems. The development of macrocyclic compounds for CO₂ capture and transformation is another promising research direction. mdpi.com

Environmental Chemistry and Degradation Studies of 2 Hydroxyethyl Hydrogen Sulfite and Analogues

Investigation of Biodegradation Pathways and Mechanisms

The biodegradation of 2-hydroxyethyl hydrogen sulfite (B76179) and its analogues, such as isethionate and sulfoacetate, involves complex enzymatic pathways in various microorganisms. These compounds serve as sources of carbon and sulfur for numerous bacteria, and their degradation pathways often converge at the key intermediate, sulfoacetaldehyde (B1196311). nih.gov

Isethionate Degradation:

The degradation of isethionate (2-hydroxyethanesulfonate) is initiated by the enzyme isethionate dehydrogenase, which oxidizes isethionate to sulfoacetaldehyde. nih.gov This process has been observed in both terrestrial and marine bacteria, including Cupriavidus necator H16 and Ruegeria pomeroyi DSS-3. nih.gov The expression of the gene encoding isethionate dehydrogenase (iseJ) is inducible by the presence of isethionate. nih.gov

Sulfoacetate Degradation:

Sulfoacetate degradation also proceeds through the formation of sulfoacetaldehyde. In Cupriavidus necator H16, a specific gene cluster (sauRSTU) is responsible for the utilization of sulfoacetate. nih.gov The pathway involves the activation of sulfoacetate to sulfoacetyl-CoA, which is then converted to sulfoacetaldehyde. nih.gov

Role of Sulfoacetaldehyde:

Sulfoacetaldehyde is a central intermediate in the degradation of various C2 sulfonates. nih.gov It is desulfonated by the enzyme sulfoacetaldehyde acetyltransferase (Xsc), which releases sulfite and produces acetyl-phosphate. nih.govasm.org The sulfite is then typically oxidized to sulfate (B86663), which can be utilized by the organism. asm.orgresearchgate.net The acetyl-phosphate is converted to acetyl-CoA, which enters central metabolic pathways. asm.org

Bifurcated Pathways:

In some bacteria, such as Roseovarius nubinhibens ISM, a bifurcated pathway for the degradation of related sulfonates like 3-sulfolactate exists. This pathway involves both sulfoacetaldehyde acetyltransferase and another enzyme, (S)-cysteate sulfolyase, providing metabolic flexibility. nih.govasm.org

Sulfoquinovose Degradation Connection:

The degradation pathways of these C2 sulfonates are also linked to the breakdown of sulfoquinovose, the polar head group of plant sulfolipids. asm.org Bacterial degradation of sulfoquinovose can produce C2 sulfonates like isethionate and sulfoacetate as by-products, which are then further metabolized by other bacteria in the environment. asm.org

Interactive Data Table: Key Enzymes in the Biodegradation of 2-Hydroxyethyl Hydrogen Sulfite Analogues

Chemical Transformation and Fate in Controlled Aquatic and Terrestrial Environments

The environmental fate of 2-hydroxyethyl hydrogen sulfite is influenced by both abiotic and biotic processes in aquatic and terrestrial systems. Its chemical stability and transformation are dependent on factors such as pH, temperature, and the presence of microorganisms.

Hydrolysis:

2-Hydroxyethyl hydrogen sulfite is the ester of ethylene (B1197577) glycol and sulfurous acid. In aquatic environments, it can undergo hydrolysis, although the rate of this reaction is influenced by pH and temperature. The hydrolysis of the related compound, ethionic acid, to isethionic acid and sulfuric acid is known to be slow, even at elevated temperatures. google.com This suggests that 2-hydroxyethyl hydrogen sulfite may also exhibit some degree of stability against simple hydrolysis under neutral environmental conditions.

Biodegradation in Aquatic Environments:

In aquatic ecosystems, the primary fate of 2-hydroxyethyl hydrogen sulfite and its analogue, isethionate, is expected to be biodegradation. nih.gov Diverse bacteria in both marine and freshwater environments have demonstrated the ability to utilize isethionate as a source of carbon and sulfur. nih.gov The degradation process ultimately leads to the formation of sulfate and biomass. nih.govresearchgate.net

Fate in Terrestrial Environments:

In soil environments, the fate of 2-hydroxyethyl hydrogen sulfite is governed by a combination of sorption, transport, and biodegradation. mdpi.com The compound's high water solubility suggests it has the potential for leaching through the soil profile. mdpi.com However, its degradation by soil microorganisms is likely a significant removal mechanism. nih.gov The presence of organic matter and the specific microbial communities in the soil will influence the rate of biodegradation. mdpi.com

Influence of Soil Properties:

Soil properties such as pH, redox potential, and the presence of minerals can affect the transformation of sulfur-containing compounds. scitechnol.com Under anaerobic conditions, which can occur in flooded soils, the reduction of sulfate to hydrogen sulfide (B99878) can take place. scitechnol.comuark.edu While 2-hydroxyethyl hydrogen sulfite contains a sulfite group, its transformation in anaerobic soils could potentially contribute to the sulfur cycle in these environments. The presence of iron in the soil can lead to the precipitation of iron sulfides, which can immobilize the sulfur. scitechnol.com

Interactive Data Table: Environmental Fate Processes for 2-Hydroxyethyl Hydrogen Sulfite and Analogues

Research on By-product Formation and Mitigation Strategies in Industrial Chemical Processes

In industrial settings, the synthesis of chemicals related to 2-hydroxyethyl hydrogen sulfite, such as isethionic acid and its derivatives, can lead to the formation of undesirable by-products. Research has focused on understanding and mitigating the formation of these impurities to ensure product quality and process efficiency.

By-products in Isethionic Acid Production:

The production of isethionic acid via the hydrolysis of ethionic acid can result in impurities if the reaction conditions are not carefully controlled. google.com At high concentrations of ethionic acid, unhydrolyzed starting material and the bis-ether of isethionic acid can be present as impurities. google.com To minimize these by-products, the hydrolysis is preferably carried out in a more dilute solution of ethionic acid. google.com

Another route to isethionic acid involves the reaction of ethylene oxide with sodium bisulfite. wikipedia.org Impurities in this process can include ethylene glycol. google.com

By-products in Ethoxylation Processes:

Ethoxylation reactions, which are used to produce a wide range of surfactants, can also generate by-products. wikipedia.org One notable by-product is 1,4-dioxane, which is formed from the dimerization of ethylene oxide. google.com The formation of polyethylene (B3416737) glycols (PEGs) is another common side reaction, often initiated by traces of water in the reaction mixture. nih.gov The choice of catalyst, whether basic or acidic, can influence the distribution of ethoxylation products and the level of by-product formation. nih.gov

Mitigation Strategies:

Several strategies are employed to reduce the formation of by-products and purify the final products.

Process Optimization: Careful control of reaction parameters such as reactant concentrations, temperature, and pressure is crucial. For instance, in isethionic acid production, using a lower concentration of ethionic acid during hydrolysis improves the purity of the final product. google.com

Catalyst Selection: The choice of catalyst can significantly impact the selectivity of the reaction and minimize by-product formation. In ethoxylation, specialized catalysts have been developed to produce a narrower distribution of oligomers and reduce the amount of PEGs. nih.gov

Purification Techniques: Post-synthesis purification methods are often necessary to remove impurities. For example, fractional crystallization can be used to remove PEGs from alcohol ethoxylates. google.com In the production of sodium lauroyl isethionate, recrystallization from methanol (B129727) is an effective method for removing residual lauric acid. whiterose.ac.uk

By-products in Taurine Synthesis:

Interactive Data Table: Common By-products and Mitigation Strategies

Considerations within High Production Volume Chemical Research Programs

Chemicals that are manufactured or imported in large quantities are often subject to evaluation under High Production Volume (HPV) chemical research programs. These programs, such as the one initiated by the Organisation for Economic Co-operation and Development (OECD) and the US Environmental Protection Agency (EPA), aim to gather data on the potential hazards of these substances to human health and the environment. wikipedia.orgepa.gov

Inclusion Criteria:

In the United States, HPV chemicals are defined as those produced or imported in amounts of one million pounds or more per year. epa.gov In OECD countries, the threshold is greater than 1,000 metric tons per producer or importer per year in at least one member country. wikipedia.org Given the widespread use of isethionic acid and its derivatives in industrial applications and consumer products, it is plausible that these compounds meet the criteria for inclusion in HPV programs. wikipedia.orgwikipedia.org For instance, sodium isethionate has been studied as part of the US EPA's HPV Chemical Challenge Program. atamanchemicals.com

Data Requirements:

The HPV programs typically require a screening information dataset (SIDS), which includes a set of six basic tests to assess the chemical's properties and potential hazards. These tests cover:

Acute toxicity

Chronic toxicity

Developmental and reproductive toxicity

Mutagenicity

Ecotoxicity

Environmental fate wikipedia.org

The environmental fate data is crucial for understanding how the chemical behaves in the environment, including its potential for persistence, bioaccumulation, and transport. For a compound like 2-hydroxyethyl hydrogen sulfite, this would involve studies on its biodegradability, hydrolysis, and potential for movement in soil and water.

Role of Analogue and Category Approaches:

To reduce the need for animal testing and to make the assessment process more efficient, HPV programs often utilize analogue and category approaches. wikipedia.org This involves grouping chemicals with similar structures and properties and using data from one chemical to predict the behavior of others in the same category. The close structural relationship between 2-hydroxyethyl hydrogen sulfite, isethionic acid, and other short-chain alkyl sulfonates makes them suitable candidates for such an approach. Data on the biodegradation and environmental fate of isethionate can be used to inform the assessment of 2-hydroxyethyl hydrogen sulfite.

Importance for Environmental Risk Assessment:

The data generated through HPV programs is essential for conducting environmental risk assessments. By understanding the intrinsic hazards of a chemical and its potential for exposure, regulators and manufacturers can make informed decisions about its safe production, use, and disposal. For surfactants and their precursors, which are often released into the environment through wastewater, this information is particularly important for protecting aquatic ecosystems.

Interactive Data Table: Key Considerations for 2-Hydroxyethyl Hydrogen Sulfite in HPV Programs

Q & A

Q. What are the established methods for synthesizing 2-Hydroxyethyl hydrogen sulfite, and what experimental parameters are critical for optimizing yield?

A common industrial synthesis involves reacting sodium hydrogen sulfite with ethylene oxide under elevated temperature and pressure. Key parameters include precise stoichiometric control of reactants, exclusion of oxygen, and maintaining a pH range of 8–10 to favor the formation of sodium 2-hydroxyethyl sulfonate as a precursor . Analytical validation (e.g., titration or ion chromatography) ensures product purity.

Q. How can researchers ensure the stability of 2-Hydroxyethyl hydrogen sulfite in aqueous solutions during experimental workflows?

Stability depends on pH and temperature. At basic pH (>9), sulfite species (e.g., SO₃²⁻) dominate, reducing decomposition risks. However, acidic conditions promote sulfite radical formation, which may degrade the compound. Use buffered solutions and inert atmospheres (e.g., nitrogen) to minimize oxidative side reactions .

Q. What analytical techniques are most effective for quantifying 2-Hydroxyethyl hydrogen sulfite in complex matrices like biological or environmental samples?

High-performance liquid chromatography (HPLC) with UV detection or ion-pair chromatography is recommended for sulfite quantification. For trace analysis, coupling with mass spectrometry (LC-MS) improves sensitivity. Electrochemical methods (e.g., sulfite-specific electrodes) are also viable but require calibration against standardized solutions .

Advanced Research Questions

Q. How do pH variations influence the redox behavior of 2-Hydroxyethyl hydrogen sulfite in advanced oxidation processes (AOPs)?

Under UV irradiation, sulfite radicals (SO₃•⁻) generated at neutral-to-basic pH drive reductive degradation of contaminants like PFAS. However, conflicting studies note reduced efficiency at higher pH due to competing pathways (e.g., hydrated electron formation vs. radical recombination). Systematic pH titration with radical scavengers (e.g., methanol) can clarify dominant mechanisms .

Q. What genetic or enzymatic factors modulate the interaction of sulfite derivatives like 2-Hydroxyethyl hydrogen sulfite with microbial systems?

In yeast, null mutations in RTS1 (a regulatory subunit of protein phosphatase 2A) increase sulfite tolerance by upregulating sulfite reductase activity, which converts sulfites to hydrogen sulfide. This contrasts with domesticated strains that rely on sulfite efflux pumps. CRISPR screening or transcriptomic profiling can identify analogous pathways in other organisms .

Q. How does 2-Hydroxyethyl hydrogen sulfite interact with cytochrome-based enzymatic systems in sulfate-reducing bacteria?

In Desulfovibrio spp., sulfite reductase (EC 1.8.2.5) catalyzes sulfite reduction to hydrogen sulfide using cytochrome c₃ as an electron carrier. Competitive inhibition assays with 2-Hydroxyethyl hydrogen sulfite can reveal binding affinities, while X-ray crystallography may resolve structural interference at active sites .

Q. What discrepancies exist in the reported mechanisms of sulfite-induced cytotoxicity, and how can experimental design address these gaps?

Some studies attribute sulfite toxicity to DNA damage via radical species, while others emphasize mitochondrial dysfunction. Contradictions arise from varying model systems (e.g., mammalian vs. yeast cells) and exposure durations. Controlled comparative studies using isogenic cell lines and standardized sulfite dosing protocols are needed .

Methodological Considerations

- Contradiction Resolution : When conflicting data arise (e.g., pH-dependent sulfite reactivity), employ multi-method validation (e.g., radical trapping combined with kinetic modeling) .

- Toxicity Screening : Use in vitro assays (e.g., MTT for cell viability) paired with in silico docking simulations to predict binding interactions with cellular targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.